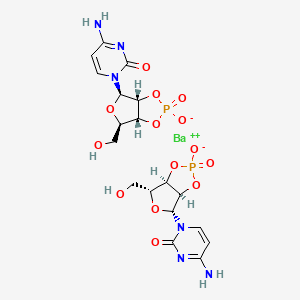

Cytidine-2'-3'-cyclic phosphate barium salt

Description

Properties

CAS No. |

74263-38-0 |

|---|---|

Molecular Formula |

C18H24BaN6O14P2+2 |

Molecular Weight |

747.7 g/mol |

IUPAC Name |

1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;barium(2+) |

InChI |

InChI=1S/2C9H12N3O7P.Ba/c2*10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h2*1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;;+2/t2*4-,6-,7-,8-;/m11./s1 |

InChI Key |

SLTWSLLMGWULDD-VWDXAFRGSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Ba+2] |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O.C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O.[Ba+2] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O.C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O.[Ba+2] |

Related CAS |

633-90-9 (Parent) |

Origin of Product |

United States |

Biological Activity

Cytidine-2'-3'-cyclic phosphate barium salt (also referred to as cytidine 2',3'-cyclic phosphate) is a cyclic nucleotide that plays a significant role in various biological processes. This article delves into its structure, biological activities, and potential applications based on diverse research findings.

Structure and Properties

Cytidine 2',3'-cyclic phosphate is characterized by a cyclic structure formed by the esterification of the phosphate group to the 2' and 3' hydroxyl groups of the ribose sugar. This structural configuration allows it to participate in various biochemical reactions, particularly as a substrate for specific enzymes like 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNP) .

The molecular structure of cytidine 2',3'-cyclic phosphate has been studied extensively, revealing that it can exist in different conformations depending on environmental conditions .

Biological Activities

1. Enzymatic Reactions:

Cytidine 2',3'-cyclic phosphate acts as a substrate for ribonucleases, which hydrolyze RNA and cyclic phosphates. Studies indicate that it can partially protect enzymes like enolase and lactate dehydrogenase from ionizing radiation, suggesting a protective role in cellular environments .

2. Neurobiological Implications:

Research indicates that cyclic nucleotides, including cytidine 2',3'-cyclic phosphate, may be involved in neuronal signaling pathways. The enzyme CNP, which is associated with myelin in the central nervous system (CNS), is thought to undergo age-related changes that could affect neuronal health and function . The absence of CNP has been linked to axonal swelling and neuronal degeneration, highlighting the compound's potential importance in neuroprotection .

3. Antiviral Activity:

Recent studies have explored the potential of nucleoside derivatives, including cyclic phosphates, in antiviral therapies. Cytidine 2',3'-cyclic phosphate has been investigated for its efficacy against HIV replication, demonstrating promising results when used in combination with other antiviral agents .

Case Study 1: Neuroprotection

In a study examining the effects of cytidine 2',3'-cyclic phosphate on neuronal cells, it was found that treatment with this compound led to reduced cell death in models of oxidative stress. The mechanism was attributed to its ability to modulate intracellular calcium levels, which are critical for neuronal survival .

Case Study 2: Antiviral Efficacy

A clinical trial evaluated the effectiveness of cytidine-based compounds against HIV. Results indicated that certain derivatives exhibited lower EC50 values compared to standard treatments, suggesting enhanced potency against viral replication .

Research Findings

Scientific Research Applications

Biochemical Functions

Cytidine-2'-3'-cyclic phosphate serves as a substrate for various enzymes, including:

- 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNP) : This enzyme catalyzes the hydrolysis of cyclic nucleotides, converting them into their corresponding monophosphates, which are essential for nucleotide metabolism and signaling pathways .

- Ribonucleases : These enzymes utilize C>p as a substrate, indicating its role in RNA processing and degradation .

Prebiotic Chemistry

Recent studies have suggested that cytidine-2',3'-cyclic phosphate could be pivotal in understanding the origins of life. It has been proposed as an intermediate in prebiotic synthesis pathways leading to RNA formation, supporting the "RNA World" hypothesis .

Key Findings :

- The synthesis of C>p has been linked to plausible prebiotic pathways that may have led to the formation of early RNA molecules, essential for life's development .

Neurobiology

Cytidine-2'-3'-cyclic phosphate has been implicated in neurobiological processes, particularly concerning myelin-associated enzymes. CNP is known to be involved in myelin maintenance; its absence can lead to neuronal degeneration and axonal swelling .

Case Study :

- A study demonstrated that CNP levels correlate with age-related changes in myelin, suggesting that C>p could serve as a biomarker for neurological health .

Therapeutic Potential

The therapeutic applications of cytidine-2'-3'-cyclic phosphate are being explored, particularly in neurodegenerative diseases where modulation of cyclic nucleotide levels may offer neuroprotective effects.

Neuroprotection

Research indicates that C>p can partially protect enzymes like enolase from ionizing radiation, suggesting potential applications in protecting neurons from oxidative stress and damage .

Drug Development

The cyclic nucleotide's role in cellular signaling pathways makes it a candidate for drug development aimed at modulating these pathways for therapeutic benefits.

Chemical Reactions Analysis

Acidic and Neutral Conditions

In weakly acidic and neutral media at 100°C, C>p-Ba undergoes hydrolysis to yield cytidine and inorganic phosphate. The rate-determining step is cleavage of the phosphodiester bond, followed by rapid hydrolysis of the phosphomonoester bond. Pyrimidine cyclic phosphates like cytidine hydrolyze 10⁶–10⁷ times faster than simple dialkyl phosphates due to reduced ring strain in the transition state .

Key Observations :

-

Hydrolysis reversibility is minimal due to slow backward reaction rates .

-

Products include cytidine 2'- and 3'-phosphates in equal ratios, attributed to pseudorotation in the transition state .

Table 1: Hydrolysis Rates of Nucleoside Cyclic Phosphates

| Compound | Relative Hydrolysis Rate (pH 7, 100°C) |

|---|---|

| Cytidine-2',3'-cyclic phosphate | 1.0 (reference) |

| Uridine-2',3'-cyclic phosphate | 1.5–2.0× faster |

| Adenosine-2',3'-cyclic phosphate | 0.3–0.5× slower |

Alkaline Conditions

Alkaline hydrolysis of C>p-Ba is irreversible, yielding cytidine 2'- and 3'-phosphates in a 5:1 ratio . The reaction is slower than acid hydrolysis, with uridine derivatives being the most labile .

Enzymatic Hydrolysis

Ribonuclease A (RNase A) catalyzes the hydrolysis of C>p-Ba to cytidine 3'-phosphate. Kinetic studies reveal pH-dependent activity:

Table 2: RNase A Kinetic Parameters for C>p-Ba Hydrolysis

| pH |

(s⁻¹) |

(mM) |

(mM⁻¹s⁻¹) |

|-----|-----------------|----------------|-------------------------|

| 6.0 | 620 ± 60 | 6.0 ± 1.1 | 103 ± 20 |

| 7.0 | 410 ± 40 | 1.4 ± 0.1 | 293 ± 30 |

| 8.0 | 110 ± 10 | 0.14 ± 0.02 | 786 ± 90 |

Mechanistic Insights :

-

RNase A employs two imidazole groups (pKa ≈ 5.4 and 7.3) for acid-base catalysis .

-

The enzyme binds the substrate’s phosphate group and pyrimidine base, stabilizing the transition state via hydrogen bonding .

Prebiotic Relevance

C>p-Ba is synthesized via in situ cyclization of cytidine 2'- or 3'-phosphates using cyanoacetylene, a prebiotically plausible reagent. Key steps include:

-

Cyclization : Cyanoacetylene drives cyclization of cytidine 2'-phosphate (C2'p) or 3'-phosphate (C3'p) to C>p-Ba .

-

Reversibility : Excess cyanoacetylene reversibly modifies the cytosine base, which reforms under neutral pH .

Yield Optimization :

-

Reaction efficiency improves at low temperatures (5°C) and pH 10, minimizing hydrolysis side reactions .

Structural and Conformational Effects

X-ray crystallography shows that C>p-Ba adopts a syn conformation with antiparallel stacking of nucleotides (3.3 Å separation). The ribose ring exhibits planar or C5'-puckered conformations, influencing reactivity .

Impact on Reactivity :

-

The gauche-trans/gauche-gauche orientation of the C4'-C5' bond facilitates pseudorotation during hydrolysis .

Competitive Pathways

Under acidic conditions, C>p-Ba undergoes:

-

Glycosidic Bond Cleavage : Yields ribose-2',3'-cyclic phosphate and cytosine .

-

Phosphate Migration : Incomplete hydrolysis produces cytidine 2'-benzyl phosphate (25%) alongside 2'- and 3'-phosphates .

Alkaline Degradation

Strong bases (e.g., Ba(OH)₂) accelerate hydrolysis but promote backbone degradation at elevated temperatures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Stability and Reactivity

- Cyclic vs. Linear Phosphates: The 2',3'-cyclic phosphate bond in the barium salt is less hydrolytically stable than linear phosphates (e.g., 5'-monophosphate) but gains stability upon polymerization . In contrast, linear phosphates like Cytidine-5'-Monophosphate Disodium Salt (18472-87-5) are more stable in aqueous solutions but lack the conformational constraints of cyclic structures.

- Counterion Effects: Barium: Forms insoluble precipitates with excess phosphate, aiding purification but limiting biological use . Sodium: Enhances solubility and compatibility with enzymatic systems, as seen in the monosodium salt (15718-51-1) used in RNA research . Triethylamine: Cytidine-2',3'-cyclic monophosphate triethylamine salt (23316-51-0) is used in organic synthesis due to its solubility in non-polar solvents .

Economic and Practical Considerations

- Cost: The barium salt (C1714) is priced at $270.57 per 0.1 g, significantly higher than Cytidine-5'-Monophosphate Disodium Salt ($98.46 per 5 g) . This reflects its niche applications and complex purification requirements.

- Storage: Barium salts are stored at room temperature, while sodium salts (e.g., monosodium salt) require -20°C to prevent hydrolysis .

Research Findings and Controversies

- Prebiotic Synthesis : Evidence suggests cyclic nucleotides like the barium salt could have played a role in early RNA formation, though their low yield under simulated prebiotic conditions remains a challenge .

- Solubility Paradox : While barium salts of sugar-1-phosphates are water-soluble, their low solubility in physiological buffers limits biomedical applications .

Preparation Methods

Cyclization Using Dicyclohexylcarbodiimide (DCC)

A classical method involves cyclization of cytidine 3'-phosphate or 2'-phosphate derivatives with dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent facilitating intramolecular cyclization to form the cyclic phosphate ester.

-

- Cytidine 3'-phosphate (or 2'-phosphate) is dissolved in an appropriate aqueous or mixed solvent system.

- DCC is added under controlled temperature conditions to promote cyclization.

- The reaction proceeds to form Cytidine-2'-3'-cyclic phosphate.

- The product is isolated and converted to the barium salt by treatment with barium chloride.

Storage: The barium salt form is typically stored at -20°C to maintain stability.

This method follows the protocols similar to those described by Smith et al. and has been widely used for cyclic mononucleotide preparations.

Cyclization Using Ethylchloroformate

An alternative cyclization method employs ethylchloroformate as an activating agent to facilitate intramolecular cyclization of cytidine phosphate derivatives.

- Procedure:

- Salt-free cytidine monophosphate (ammonium form) is treated with ethylchloroformate.

- The reaction is conducted under mild conditions to avoid degradation.

- The cyclic phosphate is formed and subsequently isolated.

- Conversion to the barium salt is performed by adding barium salts to the reaction mixture or by ion-exchange methods.

This method offers a milder alternative to carbodiimide-mediated cyclization and can yield high-purity cyclic phosphate products.

Conversion to Barium Salt

The cyclic phosphate products formed are often isolated as barium salts due to their improved stability and ease of handling.

-

- The cyclic phosphate (often in ammonium salt form) is treated with barium chloride solution.

- Precipitation of the barium salt occurs due to low solubility.

- The precipitate is collected by filtration and dried under controlled conditions.

Summary Table of Preparation Methods

Detailed Research Findings

- The cyclization reaction efficiency depends on the purity of starting cytidine phosphate and reaction conditions such as temperature and solvent.

- DCC-mediated cyclization is well-established but requires careful removal of dicyclohexylurea byproduct.

- Ethylchloroformate offers a cleaner reaction profile with fewer side products.

- The barium salt form of Cytidine-2'-3'-cyclic phosphate exhibits enhanced thermal stability and is preferred for long-term storage.

- Ion-exchange resins provide a versatile method to interchange salt forms without compromising compound integrity.

Additional Considerations

- The pH of the reaction mixture is critical; slightly acidic to neutral conditions favor cyclization.

- Solvent choice (aqueous vs. organic mixtures) affects solubility and reaction kinetics.

- Purification steps may include recrystallization or chromatographic techniques to ensure high purity.

- Analytical characterization (e.g., NMR, UV spectroscopy) confirms cyclic phosphate formation and salt identity.

Q & A

Basic Questions

Q. What are the established synthesis protocols for Cytidine-2'-3'-cyclic phosphate barium salt, and how can researchers optimize reaction yields?

- Methodology : The compound can be synthesized via phosphorylation of cytidine using cyclic phosphate precursors, followed by barium salt formation. General barium phosphate synthesis involves reacting barium chloride (BaCl₂) with sodium metaphosphate (NaPO₃) under controlled pH (4–6) to precipitate the product . For cytidine derivatives, enzymatic or chemical phosphorylation of the ribose moiety (e.g., using kinases or phosphoramidites) is required before barium ion exchange . Yield optimization requires stoichiometric control of reactants, inert atmosphere to prevent oxidation, and purification via ethanol precipitation .

Q. How does the solubility profile of this compound influence experimental design?

- Key Considerations : The compound is insoluble in water but dissolves in acidic aqueous solutions (e.g., 0.1M HCl) or polar aprotic solvents (DMF, DMSO) . Researchers must pre-dissolve it in acidic buffers for biochemical assays (e.g., enzyme kinetics) or use sonication for homogeneous dispersion in organic phases. Insolubility in neutral pH limits its use in cell culture media without prior solubilization .

Q. What analytical techniques are essential for confirming the identity of this compound?

- Protocols :

- NMR Spectroscopy : ³¹P NMR confirms cyclic phosphate structure (δ ~0–5 ppm for cyclic phosphates) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) verifies molecular weight (e.g., m/z ~455 for the barium salt) .

- Elemental Analysis : Quantify barium content (~20–25% w/w) via ICP-MS or gravimetric sulfate precipitation .

Advanced Questions

Q. How do hydration states of this compound affect its stability and reactivity in enzymatic studies?

- Research Insights : Hydrated forms (e.g., dihydrate) exhibit reduced hygroscopicity compared to anhydrous forms, improving shelf stability . However, hydration can sterically hinder enzyme-substrate interactions. Researchers should characterize hydration via TGA/DSC and select forms based on assay requirements (e.g., anhydrous for crystallography) .

Q. What experimental strategies resolve contradictions in reported structural data for barium phosphate derivatives?

- Case Study : Discrepancies in phosphate coordination geometry (tetrahedral vs. cyclic) arise from varying synthesis conditions. Use X-ray crystallography or FTIR (P=O stretching at 1250–1300 cm⁻¹) to validate structure . For cytidine derivatives, compare ²H/¹³C isotope-labeled samples to unlabeled controls in NMR to confirm cyclic phosphate configuration .

Q. How can researchers mitigate batch-to-batch variability in this compound for reproducible enzymatic assays?

- Quality Control :

- Chromatography : HPLC with UV detection (λ ~270 nm for cytidine) ensures >95% purity .

- Ion Chromatography : Quantify free barium ions to confirm salt stoichiometry .

- Standardized Protocols : Use fixed reaction times, temperatures, and barium chloride concentrations during synthesis .

Q. What role does this compound play in studying RNA degradation pathways?

- Mechanistic Applications : The compound acts as a stable analog of RNA cyclic phosphate intermediates, enabling trapping of ribonuclease active sites for crystallography . Researchers employ it in stopped-flow assays to measure ribonuclease cleavage rates under varying pH and ionic conditions .

Data Analysis and Troubleshooting

Q. How should researchers interpret conflicting solubility data in literature for barium-containing nucleotide salts?

- Resolution : Contradictions often stem from differences in hydration states or counterion ratios. For example, monovalent salts (e.g., sodium) are more soluble than divalent salts (e.g., barium). Validate solubility in your experimental buffer using dynamic light scattering (DLS) to detect aggregates .

Q. What steps ensure accurate quantification of barium content in the presence of excess phosphate ions?

- Protocol :

Precipitate excess phosphate as ammonium phosphomolybdate under acidic conditions.

Filter and analyze supernatant for barium via atomic absorption spectroscopy (AAS) .

Cross-validate with EDTA titration at pH 10 (eriochrome black T indicator) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.